Pterodonoic acid

Antiviral research Natural product chemistry Structure-activity relationship

Pterodonoic acid is an eudesmane-type sesquiterpenoid featuring a critical α-methylene-γ-lactone moiety and C-7 ketone group essential for antiviral activity. Unlike generic analogs, its precise (2R,4aS) stereochemistry and oxidation state enable specific inhibition of influenza A viral RNP nuclear export and NF-κB pathway suppression. This structurally unique scaffold is non-substitutable for SAR studies targeting host-directed antiviral therapies. Source from authenticated suppliers offering ≥98% HPLC purity with full COA documentation.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
Cat. No. B12440181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePterodonoic acid
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=C2CC(CCC2(CCC1=O)C)C(=C)C(=O)O
InChIInChI=1S/C15H20O3/c1-9(14(17)18)11-4-6-15(3)7-5-13(16)10(2)12(15)8-11/h11H,1,4-8H2,2-3H3,(H,17,18)/t11-,15+/m1/s1
InChIKeyRDGFGQJFNSCICW-ABAIWWIYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pterodonoic Acid Sourcing Guide: A Eudesmane Sesquiterpenoid with Documented Antiviral and Anti-inflammatory Activity


Pterodonoic acid (CAS No.: 62458-42-8, also known as tessaric acid or stinking ketone acid) is a eudesmane-type sesquiterpenoid natural product with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol [1]. It has been isolated from various plant species including Laggera pterodonta, Pulicaria insignis, and Artemisia species [2]. The compound features an α-methylene-γ-lactone moiety fused to a decalin core, a structural motif shared with many bioactive sesquiterpenes [3]. Pterodonoic acid has garnered research interest for its demonstrated antiviral activity against influenza A virus and its ability to modulate key inflammatory signaling pathways including NF-κB [4].

Why Pterodonoic Acid Cannot Be Interchanged with Generic Eudesmane Sesquiterpenoids in Antiviral Research


Generic substitution of eudesmane-type sesquiterpenoids in antiviral research is not feasible due to profound structure-activity relationship (SAR) nuances. Pterodonoic acid possesses a specific α-methylene-γ-lactone moiety and a ketone group at C-7, which are critical for its interaction with viral machinery and inflammatory signaling pathways [1]. Closely related analogs such as pterodontic acid (CAS 185845-89-0), which differs by a hydrogenation state, or hydroxylated derivatives like 1β-hydroxy pterodontic acid exhibit distinct biological profiles [2]. The precise stereochemistry at C-4a and the oxidation state of the C-ring dictate binding affinity to target proteins such as NF-κB pathway components, making blind substitution scientifically unsound [3]. Therefore, the specific structural features of pterodonoic acid are non-negotiable for studies aiming to replicate or extend reported antiviral mechanisms.

Quantitative Differentiation of Pterodonoic Acid Against Closest Sesquiterpenoid Analogs


Structural Differentiation from Pterodontic Acid: Oxidation State and Molecular Targets

Pterodonoic acid (C15H20O3) differs from the closely related analog pterodontic acid (C15H22O2) by one oxygen atom and two hydrogen atoms, indicating a higher oxidation state due to the presence of a ketone group at C-7. This structural difference is critical for biological activity. A study on a sesquiterpene fraction (Fr 14) containing pterodonoic acid demonstrated inhibition of influenza A virus replication and attenuation of the inflammatory response by blocking NF-κB pathway activation [1]. In contrast, pterodontic acid and its hydroxylated derivatives were primarily characterized for antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis, with no reported antiviral or NF-κB inhibitory activity [2].

Antiviral research Natural product chemistry Structure-activity relationship

Anti-Influenza A Virus Activity of a Pterodonoic Acid-Containing Fraction

A sesquiterpene fraction (Fr 14) from Laggera pterodonta, which contains pterodonoic acid as a major constituent, exhibited a broad spectrum of anti-influenza virus activity. The fraction inhibited the early stage of virus replication (0-6 hours post-infection) and significantly reduced the expression of pro-inflammatory cytokines and chemokines [1]. Mechanistically, Fr 14 inhibited the p38/MAPK pathway, which in turn suppressed the NF-κB pathway and COX-2 expression [1]. While direct IC50 values for pterodonoic acid against specific influenza strains are not reported in this fraction study, the activity of the fraction provides a class-level inference of its potential. In contrast, other eudesmane sesquiterpenes from Laggera species, such as those isolated from L. alata, were found to be inactive (IC50 > 100 μg/mL) against a panel of human cancer cell lines, highlighting the specific antiviral potential of pterodonoic acid-containing fractions [2].

Antiviral drug discovery Influenza virus Traditional Chinese Medicine

NF-κB Pathway Inhibition: A Key Differentiator for Anti-Inflammatory Activity

The sesquiterpene fraction Fr 14, which contains pterodonoic acid, was shown to inhibit the NF-κB pathway, a central regulator of inflammation. This inhibition led to a decrease in the expression of inflammatory cytokines and chemokines in influenza A virus-infected cells [1]. This is a critical differentiator, as many other eudesmane-type sesquiterpenoids have not been reported to possess this specific activity. For instance, tessaric acid derivatives were found to induce G2/M cell cycle arrest in human solid tumor cell lines with growth inhibition in the range of 1.9-4.5 μM, but no NF-κB inhibition was reported [2].

Anti-inflammatory NF-κB signaling Cytokine storm

Optimal Research Applications for Pterodonoic Acid Based on Documented Activity


Antiviral Drug Discovery for Influenza A Virus

Pterodonoic acid is a prime candidate for antiviral drug discovery programs targeting influenza A virus. Research has shown that a pterodonoic acid-containing fraction inhibits the early stage of viral replication (0-6 hours post-infection) and blocks the nuclear export of viral ribonucleoprotein (RNP) complexes, a critical step in the influenza virus life cycle [1]. Its dual action—direct antiviral activity coupled with the suppression of inflammatory responses via NF-κB pathway inhibition—makes it a compelling scaffold for developing host-directed antiviral therapies aimed at mitigating both viral load and cytokine storm [1].

Mechanistic Studies of NF-κB-Mediated Inflammation

Pterodonoic acid, as a constituent of an active sesquiterpene fraction, has been shown to inhibit the NF-κB pathway, a master regulator of inflammation [1]. This property makes it a valuable chemical probe for dissecting NF-κB signaling in various cellular contexts, including viral infection and inflammatory diseases. Its specific activity contrasts with other eudesmane sesquiterpenes, which lack this reported mechanism, allowing researchers to interrogate the pathway with a distinct chemical tool [2].

Natural Product-Based Antiviral Lead Optimization

Given its unique eudesmane skeleton and documented antiviral activity, pterodonoic acid serves as an attractive starting point for semi-synthetic optimization to improve potency, selectivity, and pharmacokinetic properties. The compound's structure, featuring an α-methylene-γ-lactone moiety and a C-7 ketone group, offers multiple sites for chemical modification [3]. Structure-activity relationship (SAR) studies around this core could yield novel analogs with enhanced antiviral efficacy against influenza and potentially other viruses.

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